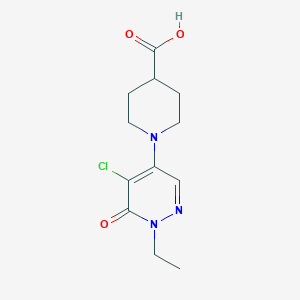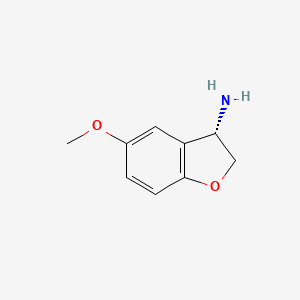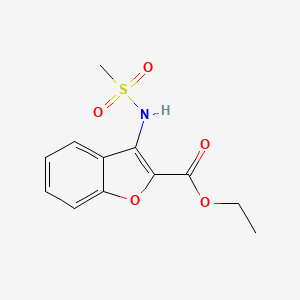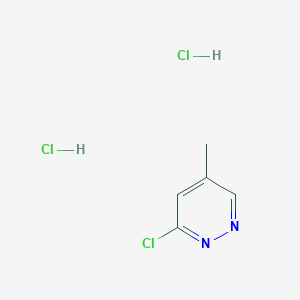![molecular formula C16H12O2S B11813924 4-(p-Tolyl)benzo[b]thiophene-6-carboxylic acid](/img/structure/B11813924.png)
4-(p-Tolyl)benzo[b]thiophene-6-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(p-Tolyl)benzo[b]thiophene-6-carboxylic acid is an organic compound with the molecular formula C16H12O2S and a molecular weight of 268.33 g/mol It belongs to the class of benzothiophenes, which are sulfur-containing heterocyclic compounds
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(p-Tolyl)benzo[b]thiophene-6-carboxylic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods: Industrial production of this compound often involves large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process typically includes the preparation of the organoboron reagent, followed by its reaction with a halogenated benzothiophene derivative in the presence of a palladium catalyst.
化学反応の分析
Types of Reactions: 4-(p-Tolyl)benzo[b]thiophene-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzothiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and halogenated derivatives of the original compound.
科学的研究の応用
4-(p-Tolyl)benzo[b]thiophene-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
作用機序
The mechanism by which 4-(p-Tolyl)benzo[b]thiophene-6-carboxylic acid exerts its effects depends on its specific application. In organic synthesis, it acts as a versatile intermediate, participating in various reactions to form desired products. In biological systems, its mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways .
類似化合物との比較
Benzothiophene: A simpler analog without the p-tolyl and carboxylic acid substituents.
2-(p-Tolyl)benzo[b]thiophene: Similar structure but with the p-tolyl group at a different position.
4-(p-Tolyl)benzo[b]thiophene-2-carboxylic acid: Similar structure but with the carboxylic acid group at a different position.
Uniqueness: 4-(p-Tolyl)benzo[b]thiophene-6-carboxylic acid is unique due to the specific positioning of the p-tolyl and carboxylic acid groups, which can influence its reactivity and interactions in chemical and biological systems. This unique structure allows for specific applications that may not be achievable with other similar compounds .
特性
分子式 |
C16H12O2S |
|---|---|
分子量 |
268.3 g/mol |
IUPAC名 |
4-(4-methylphenyl)-1-benzothiophene-6-carboxylic acid |
InChI |
InChI=1S/C16H12O2S/c1-10-2-4-11(5-3-10)14-8-12(16(17)18)9-15-13(14)6-7-19-15/h2-9H,1H3,(H,17,18) |
InChIキー |
XKXAIZHASZLWRK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=C3C=CSC3=CC(=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















